Gly-his

Description

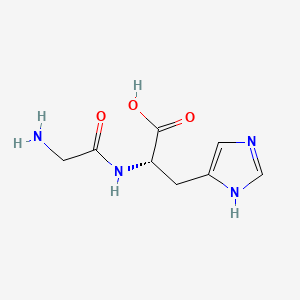

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWFXZNIBQBFHR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2489-13-6 | |

| Record name | Glycyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Biological Functions of Glycyl-L-Histidine (Gly-His) Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-Histidine (Gly-His) is a naturally occurring dipeptide composed of glycine (B1666218) and L-histidine. While direct research on this compound is limited, its biological functions can be largely inferred from its role as a key structural component of the well-characterized tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and the individual physiological activities of its constituent amino acids. This technical guide provides a comprehensive overview of the known and potential biological functions of this compound, with a focus on its antioxidant, anti-inflammatory, and metal-chelating properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and drug development efforts.

Core Biological Functions of this compound

The biological activities of this compound are primarily attributed to the imidazole (B134444) ring of the histidine residue and the overall molecular structure that facilitates metal ion coordination and interaction with biological targets.

Antioxidant Activity

-

Direct Radical Scavenging: The imidazole ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

-

Metal Ion Chelation: By binding to pro-oxidant metal ions like copper (Cu²⁺) and iron (Fe²⁺), this compound can prevent their participation in the Fenton reaction, a major source of hydroxyl radical generation.[1]

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is suggested by studies on related peptides. For instance, this compound-Lys (GHK) and Gly-Gly-His (GGH), when complexed with copper, have been shown to decrease the secretion of the pro-inflammatory cytokine IL-6 in TNF-α-stimulated human dermal fibroblasts.[3] Peptides containing this compound sequences may modulate inflammatory responses by influencing cytokine production.[4]

Metal Chelation

The imidazole side chain of histidine is an excellent chelator of transition metal ions.[5] This property is fundamental to many of the biological functions of histidine-containing peptides. This compound can form stable complexes with metal ions like Cu²⁺, which can influence their bioavailability and redox activity.[4] This chelation is also central to the function of GHK-Cu, which is involved in wound healing and tissue regeneration.[6][7]

Quantitative Data Summary

Direct quantitative data for the biological activities of this compound is scarce in the literature. The following tables present data from closely related peptides, primarily GHK, to provide an estimate of potential efficacy. It is crucial to note that these values may not be fully representative of the dipeptide alone.

Table 1: Antioxidant Activity of Related Peptides

| Peptide | Assay | IC50 / Activity | Reference |

| GHK | ROS Reduction (in Caco-2 cells) | Significant reduction at ≤ 10 µM | [2][8] |

| GHK | Hydroxyl Radical Scavenging (ESR) | Dose-dependent reduction | [2] |

| Carnosine | Hydroxyl Radical Scavenging (ESR) | Dose-dependent reduction | [2] |

IC50: The half maximal inhibitory concentration. A lower value indicates higher antioxidant activity.

Table 2: Anti-Inflammatory Activity of Related Peptides

| Peptide/Complex | Cell Line | Stimulus | Effect on IL-6 Secretion | Reference |

| GGH-Cu | NHDF | TNF-α | Decreased | [3] |

| GHK-Cu | NHDF | TNF-α | Decreased | [3] |

NHDF: Normal Human Dermal Fibroblasts

Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation. Based on the functions of its constituent amino acids and related peptides, the following pathways are of interest:

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. While direct evidence for this compound is lacking, carnosine (β-alanyl-L-histidine) is known to activate the Nrf2-Keap1 pathway.[1] This leads to the transcription of antioxidant and cytoprotective genes. It is plausible that this compound could exert similar effects due to structural similarities.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The anti-inflammatory effects of peptides are often mediated through the inhibition of NF-κB activation. Ophiopogonin D, for example, exerts its anti-inflammatory effects by inhibiting the degradation of IκBα and preventing the nuclear translocation of the NF-κB p65 subunit.[9] Given the observed reduction in pro-inflammatory cytokines by related peptides, it is hypothesized that this compound may also modulate this pathway.

Experimental Protocols

Synthesis and Purification of this compound Dipeptide

A standard protocol for the solid-phase synthesis of a this compound containing peptide is outlined below.[5]

Materials:

-

Fmoc-His(Trt)-OH protected amino acid

-

Fmoc-Gly-OH protected amino acid

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

-

Cold diethyl ether

-

Reversed-phase C18 HPLC column

-

HPLC system with UV detector

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Amino Acid Coupling (His): Activate Fmoc-His(Trt)-OH with coupling reagents and DIEA, then add to the resin and agitate.

-

Washing: Wash the resin thoroughly with DMF.

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Gly): Activate Fmoc-Gly-OH and couple to the resin-bound histidine.

-

Final Deprotection and Cleavage: After a final deprotection, wash the resin and treat with the cleavage cocktail to cleave the dipeptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reversed-phase HPLC with a gradient of Solvent A and Solvent B.[4][6][10]

-

Analysis: Confirm the identity and purity of the this compound dipeptide using mass spectrometry.[11][12]

In Vitro Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the this compound peptide.

-

In a 96-well plate, add the peptide solution to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

Procedure:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), TPTZ solution, and FeCl₃ solution.

-

Warm the FRAP reagent to 37°C.

-

Add the this compound peptide solution to the FRAP reagent.

-

Incubate at 37°C for a defined period (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

Quantify the antioxidant capacity by comparing with a standard curve of a known reducing agent (e.g., FeSO₄).

In Vitro Anti-Inflammatory Assay (Cytokine Measurement)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine (e.g., IL-6) in cell culture supernatants.[1][2][9][13][14]

Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants (from cells stimulated with an inflammatory agent, with and without this compound treatment) and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add an enzyme-conjugated streptavidin (e.g., HRP).

-

Add a substrate (e.g., TMB) and incubate to develop color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations from the standard curve.

Conclusion and Future Directions

The this compound dipeptide, as a fundamental component of the bioactive GHK tripeptide, holds significant potential as an antioxidant, anti-inflammatory, and metal-chelating agent. While direct experimental evidence is currently limited, the well-documented activities of GHK and the individual properties of glycine and histidine provide a strong rationale for its biological functions. Further research is warranted to directly quantify the efficacy of this compound in various biological assays and to elucidate its precise mechanisms of action and involvement in cellular signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this simple yet promising dipeptide in the fields of drug development, cosmetics, and nutritional science.

References

- 1. Cytokine Elisa [bdbiosciences.com]

- 2. Cytokine Elisa [bdbiosciences.com]

- 3. Analysis of the quantitative structure–activity relationship of glutathione-derived peptides based on different free radical scavenging systems - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 14. bowdish.ca [bowdish.ca]

Glycyl-L-histidine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycyl-L-histidine (Gly-His) is a dipeptide composed of glycine (B1666218) and L-histidine. While not as extensively studied as its tripeptide analog, Glycyl-L-histidyl-L-lysine (GHK), this compound plays a significant role in cellular metabolism, primarily by serving as a stable and highly soluble source of its constituent amino acids. This technical guide provides an in-depth analysis of the metabolic fate of this compound, its antioxidant and metal-chelating properties, and its influence on cellular signaling pathways. The information presented is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways. It is important to note that direct scientific evidence for some of the bioactivities of this compound is limited, and therefore, some information is inferred from the well-documented properties of glycine and L-histidine.[1]

Core Metabolic Pathway of Glycyl-L-histidine

The primary role of Glycyl-L-histidine in cellular metabolism is to act as a delivery system for glycine and L-histidine.[1] The intact dipeptide is transported into the cell via peptide transporters, after which it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids.[2][3] These amino acids then enter their respective metabolic pathways.

Cellular Uptake

This compound is transported across the cell membrane by peptide transporters, such as PepT1 and PepT2.[2] This transport mechanism is an efficient way for cells to uptake amino acids, particularly in high-density cell cultures where the concentration of free amino acids may be limiting.[2]

Intracellular Hydrolysis

Once inside the cell, this compound is rapidly cleaved by cytosolic dipeptidases, releasing free glycine and L-histidine.[2][3] The rate of hydrolysis can vary depending on the cell type and the specific peptidase activity. The site of dipeptide hydrolysis can be superficial within the intestinal brush border or deeper within the cytosol.[4]

Metabolic Fate of Glycine and L-histidine

-

Glycine: This non-essential amino acid is a versatile precursor for numerous biosynthetic pathways, including the synthesis of proteins, purines, and glutathione.[2] Glycine supplementation has been shown to reduce lactate (B86563) production in cell cultures.[2]

-

L-histidine: An essential amino acid, L-histidine is a precursor for the synthesis of the dipeptide carnosine, which has significant antioxidant properties.[5] It is also a precursor for histamine, a key molecule in immune responses and neurotransmission.[5] The imidazole (B134444) ring of histidine is crucial for its role as an intracellular proton buffer.[6]

Quantitative Data on the Metabolic Impact of Glycyl-L-histidine

Direct quantitative data on the metabolic effects of Glycyl-L-histidine is not abundant in the literature.[2] Much of the available information is derived from studies on related histidine-containing dipeptides or the individual amino acids.

Table 1: Comparative Effects of Dipeptide Supplementation on CHO Cell Culture Performance

| Parameter | Control (Free Amino Acids) | Dipeptide Supplementation (e.g., this compound) | Reference |

| Peak Viable Cell Density (VCD) | Lower | Higher | [2] |

| Culture Longevity | Shorter | Extended | [2] |

| Product Titer (e.g., mAb) | Lower | Increased | [2] |

| Lactate Accumulation | Higher | Reduced | [2] |

| Ammonia Accumulation | Higher | Reduced | [2] |

Note: This table provides a qualitative summary based on the reported benefits of dipeptide supplementation in cell culture. Specific quantitative improvements will vary depending on the cell line, process conditions, and the specific dipeptide used.

Table 2: Stability Constants of Metal-Glycyl-L-histidine Complexes

| Metal Ion | Log K (ML) | Log K (ML₂) | Reference |

| Zinc (II) | 5.35 | 9.85 | [7] |

| Cobalt (II) | 4.25 | 7.95 | [7] |

ML represents the complex with one ligand molecule, and ML₂ represents the complex with two ligand molecules.

Key Signaling Pathways Influenced by Glycyl-L-histidine

The metabolic effects of this compound extend to the modulation of key cellular signaling pathways, primarily through the actions of its constituent amino acids.

Nrf2-Mediated Antioxidant Response

L-histidine, released from the hydrolysis of this compound, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. This provides the cell with an enhanced defense mechanism against oxidative stress.

Metal Ion Homeostasis and Signaling

The imidazole ring of the histidine residue in this compound is a potent chelator of divalent metal ions such as copper (Cu²⁺) and zinc (Zn²⁺).[7][8] By binding these metal ions, this compound can prevent their participation in deleterious redox reactions, such as the Fenton reaction, which generates highly reactive hydroxyl radicals. Furthermore, by influencing the intracellular concentration and trafficking of these metal ions, this compound can indirectly affect signaling pathways that are regulated by them.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of Glycyl-L-histidine in cellular metabolism.

Protocol for Evaluating Glycyl-L-histidine Supplementation in CHO Cell Culture

Objective: To assess the impact of this compound supplementation on the growth, viability, and productivity of a recombinant CHO cell line.

Materials:

-

Recombinant CHO cell line (e.g., producing a monoclonal antibody)

-

Chemically defined basal and feed media

-

Glycyl-L-histidine (cell culture grade)

-

Shake flasks or benchtop bioreactors

-

Cell counter (e.g., Vi-CELL)

-

Metabolite analyzer (e.g., BioProfile)

-

HPLC for product quantification

Procedure:

-

Cell Expansion: Thaw and expand the CHO cell line in the basal medium according to standard protocols.

-

Inoculation: Inoculate shake flasks or bioreactors at a starting viable cell density of 0.3 x 10⁶ cells/mL.

-

Experimental Groups:

-

Control Group: Fed with the standard feed medium containing free glycine and L-histidine.

-

This compound Group(s): Fed with a feed medium where free glycine and L-histidine are replaced with equimolar concentrations of this compound. Test a range of this compound concentrations (e.g., 1 mM, 5 mM, 10 mM).

-

-

Culture Conditions: Maintain cultures at 37°C, 5% CO₂, and appropriate agitation.

-

Feeding Strategy: Begin daily feeding on day 3 of the culture.

-

Monitoring:

-

Daily measure viable cell density and viability.

-

Daily measure the concentration of key metabolites (e.g., glucose, lactate, ammonia).

-

Quantify the product titer at regular intervals (e.g., every 2 days).

-

-

Data Analysis: Plot growth curves, viability profiles, metabolite concentrations, and product titers. Calculate the specific productivity (qP).

Protocol for In Vitro Dipeptide Uptake Assay

Objective: To measure the uptake of Glycyl-L-histidine into cultured mammalian cells.

Materials:

-

Adherent mammalian cell line (e.g., Caco-2, CHO)

-

24-well or 96-well cell culture plates

-

Assay buffer (e.g., HBSS-HEPES, pH 7.4)

-

Radiolabeled Glycyl-L-histidine (e.g., [³H]this compound) or a fluorescently labeled analog

-

Scintillation counter or fluorescence plate reader

-

Cell lysis buffer

Procedure:

-

Cell Seeding: Seed cells into plates and grow to near confluence.[9]

-

Preparation: On the day of the assay, aspirate the growth medium and wash the cells with assay buffer.[9]

-

Pre-incubation: Add fresh assay buffer to each well. For competition assays, add the competing test compound. Incubate for 30 minutes.[9]

-

Uptake Initiation: Add radiolabeled or fluorescently labeled this compound to each well to initiate uptake.[9]

-

Incubation: Incubate for a predetermined time interval with gentle agitation.[9]

-

Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.[9]

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.[9]

-

Quantification: Measure the amount of labeled this compound in the cell lysate using a scintillation counter or fluorescence plate reader.[9]

Protocol for Measuring Intracellular Dipeptidase Activity

Objective: To determine the rate of Glycyl-L-histidine hydrolysis by intracellular peptidases.

Materials:

-

Cultured cells

-

Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)

-

Glycyl-L-histidine

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Method for quantifying glycine and/or L-histidine (e.g., HPLC with pre-column derivatization, LC-MS)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Lysate Preparation: Harvest cells, wash with PBS, and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic fraction.

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) with the reaction buffer.

-

Initiate the reaction by adding a known concentration of Glycyl-L-histidine.

-

Incubate at 37°C.

-

-

Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).

-

Quantification of Products: Quantify the amount of glycine and/or L-histidine produced at each time point using a suitable analytical method.

-

Data Analysis: Plot the concentration of the product versus time to determine the initial reaction velocity. Calculate the specific activity of the dipeptidase (e.g., in nmol of product/min/mg of protein).

Visualizations of Pathways and Workflows

Metabolic Pathway of Glycyl-L-histidine

Caption: Hypothesized metabolic pathway of Glycyl-L-histidine.

Experimental Workflow for Evaluating this compound in Cell Culture

Caption: Experimental workflow for comparing feeding strategies.

Nrf2 Signaling Pathway Activation by this compound Metabolites

Caption: Nrf2-mediated antioxidant response initiated by L-histidine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sites of dipeptide hydrolysis in relation to sites of histidine and glucose active transport in hamster intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of histidine-related compounds as intracellular proton buffering constituents in vertebrate muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability constants of complexes of zinc and cobalt(II) ions with some histidine-containing peptides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

Glycyl-L-Histidine: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-Histidine (Gly-His) is a dipeptide composed of glycine (B1666218) and L-histidine. While the individual amino acid constituents have well-defined physiological roles, and the related tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is extensively studied, this compound as a distinct entity is less characterized. This technical guide synthesizes the available information on the discovery, natural occurrence, and biological functions of this compound. It provides a historical context for its synthesis, explores its presence in biological systems, primarily as a constituent of larger peptides, and discusses its potential biological activities, which are largely inferred from its components and its role in metal ion chelation. This guide also presents detailed experimental protocols for the synthesis, extraction, and quantification of this compound, and includes mandatory visualizations of key pathways and workflows to support researchers in their investigations of this and other small peptides.

Discovery and Synthesis

The chemical synthesis of this compound can be achieved through various methods, with Solid-Phase Peptide Synthesis (SPPS) being a common modern approach. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of Glycyl-L-Histidine.

Materials:

-

Fmoc-His(Trt)-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of Glycine:

-

In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal glycine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM (3x) and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude this compound peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-Based Solid-Phase Synthesis of this compound.

Natural Occurrence

Direct evidence for the widespread natural occurrence of the free dipeptide this compound in significant concentrations within mammalian tissues and fluids is currently lacking in the scientific literature. However, its presence is well-established as a structural component of the naturally occurring tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK). GHK was first isolated from human plasma and is known to be liberated from the extracellular matrix during tissue injury and remodeling.[1]

While comprehensive quantitative data for free this compound is unavailable, studies analyzing the peptidome of various biological samples have identified numerous dipeptides. For instance, a study on the organ-specific dipeptide profiles in mice detected a range of dipeptides, though specific data for this compound was not highlighted.[3] Another study detected various dipeptides in human urine, indicating that small peptides are part of the normal metabolic output.[4] The lack of specific data for this compound may be due to its low endogenous concentration, rapid turnover, or analytical challenges in its detection.

Table 1: Concentration of Related Compounds in Human Plasma and Urine

| Compound | Matrix | Concentration | Reference |

| Glycine | Plasma | ~250 µmol/L | [General knowledge] |

| Histidine | Plasma | ~75 µmol/L | [General knowledge] |

| GHK | Plasma | ~200 ng/mL (at age 20) | [5] |

| This compound | Plasma | Not Reported | |

| Glycine | Urine | Variable | [General knowledge] |

| Histidine | Urine | Variable | [General knowledge] |

| This compound | Urine | Not Reported |

Biological Functions and Signaling Pathways

The biological functions of this compound are not well-defined, and it is widely hypothesized that its primary mechanism of action involves its rapid enzymatic hydrolysis in plasma and tissues into its constituent amino acids, glycine and L-histidine. These amino acids then exert their own well-characterized biological effects.

-

Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[6] It acts on glycine receptors (GlyRs), which are ligand-gated chloride channels, leading to hyperpolarization of the postsynaptic membrane and inhibition of neuronal firing. Glycine also has immunomodulatory and cytoprotective effects.[6]

-

L-Histidine is an essential amino acid and a precursor for the synthesis of histamine, a key mediator of inflammatory and immune responses.[7] The imidazole (B134444) side chain of histidine is also a potent chelator of metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺).[7]

Given the strong copper-binding affinity of the this compound motif within the GHK peptide, it is plausible that free this compound could also play a role in copper homeostasis and transport.[8]

Hypothesized Signaling Pathway of this compound Action

The following diagram illustrates the proposed indirect signaling pathway of this compound, where it is hydrolyzed to glycine and histidine, which then act on their respective targets.

Hypothesized indirect signaling of this compound via hydrolysis.

Experimental Protocols for Analysis

The analysis of this compound in biological matrices presents challenges due to its small size, high polarity, and low endogenous concentrations. The following protocols are generalized methods that can be adapted for the extraction and quantification of this compound.

Protocol for Extraction of Small Peptides from Plasma

This protocol is based on solid-phase extraction (SPE) for the enrichment of small peptides from plasma.

Materials:

-

Human plasma collected in EDTA tubes

-

Protease inhibitor cocktail

-

Binding Buffer (BB): 1% Trifluoroacetic acid (TFA) in water

-

Elution Buffer (EB): 60% Acetonitrile (B52724), 1% TFA, 39% water

-

C18 SPE cartridges

-

Centrifugal concentrator

Procedure:

-

Sample Preparation:

-

Collect blood in EDTA tubes and centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.[9][10]

-

Immediately add a protease inhibitor cocktail to the plasma to prevent peptide degradation.

-

Mix an equal volume of plasma with Binding Buffer.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to precipitate large proteins. Collect the supernatant.

-

-

Solid-Phase Extraction:

-

Equilibrate a C18 SPE cartridge by washing with 1 mL of Elution Buffer followed by 3 mL of Binding Buffer.

-

Load the supernatant onto the equilibrated cartridge.

-

Wash the cartridge with 3 mL of Binding Buffer to remove salts and other hydrophilic impurities.

-

Elute the peptides with 3 mL of Elution Buffer and collect the eluate.

-

-

Sample Concentration:

-

Dry the eluate in a centrifugal concentrator to remove the acetonitrile and TFA.

-

Reconstitute the dried peptide extract in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Protocol for Quantification by LC-MS/MS

This protocol outlines a general method for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the hydrophilic nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography.

Instrumentation and Columns:

-

HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

HILIC column (e.g., amide-bonded silica).

Mobile Phases:

-

Mobile Phase A: 10 mM Ammonium formate (B1220265) in water, pH adjusted to ~3.

-

Mobile Phase B: Acetonitrile.

Procedure:

-

Chromatographic Separation:

-

Equilibrate the HILIC column with a high percentage of Mobile Phase B (e.g., 95%).

-

Inject the reconstituted peptide extract.

-

Apply a gradient to increase the percentage of Mobile Phase A, eluting the polar analytes. A typical gradient might run from 5% to 50% A over 10-15 minutes.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument.

-

Parent Ion (Q1): [M+H]⁺ for this compound (m/z 213.1).

-

Fragment Ions (Q3): Select characteristic fragment ions, such as the immonium ion of histidine (m/z 110.1) and other fragments from the peptide backbone.

-

-

For high-resolution MS, extract the accurate mass of the parent ion.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a synthetic this compound standard.

-

Use a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) for the most accurate quantification.

-

General Workflow for this compound Analysis from Plasma.

Conclusion

Glycyl-L-Histidine is a simple dipeptide with a rich history rooted in the origins of peptide chemistry. While its natural occurrence as a free dipeptide is not well-quantified, its presence as a constituent of the bioactive tripeptide GHK is established. The biological functions of this compound are largely inferred from its hydrolysis products, glycine and L-histidine, and its potential role in metal ion chelation. For researchers and drug development professionals, this compound serves as an interesting model for studying the bioactivity of small peptides and the challenges associated with their analysis. Further research employing advanced peptidomic and metabolomic techniques is required to fully elucidate the natural occurrence, concentration, and specific biological roles of this fundamental dipeptide. The protocols and information provided in this guide offer a foundation for such future investigations.

References

- 1. ias.ac.in [ias.ac.in]

- 2. biolife-science.com [biolife-science.com]

- 3. Solid-phase extraction of small biologically active peptides on cartridges and microelution 96-well plates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.uva.nl [pure.uva.nl]

- 5. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Frontiers | Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose [frontiersin.org]

- 10. JCI Insight - Glycine receptor activation promotes pancreatic islet cell proliferation via the PI3K/mTORC1/p70S6K pathway [insight.jci.org]

An In-depth Technical Guide to the Metal Ion Chelation Properties of Glycyl-L-Histidine (Gly-His)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Glycyl-L-Histidine (Gly-His), a fundamental component of more complex biological molecules, exhibits significant metal ion chelation properties. The strategic positioning of the glycine (B1666218) residue's N-terminal amine and the histidine residue's imidazole (B134444) side chain creates a potent coordination site for various divalent metal ions, including copper (Cu(II)), zinc (Zn(II)), nickel (Ni(II)), and cobalt (Co(II)). This guide provides a comprehensive technical overview of the core principles governing this compound metal ion chelation, including its coordination chemistry, thermodynamic stability, and the experimental methodologies used for its characterization. Furthermore, potential implications in biological signaling pathways are explored, offering insights for researchers in drug development and related scientific fields.

Introduction to this compound Metal Ion Chelation

Glycyl-L-Histidine's ability to chelate metal ions is primarily attributed to the cooperative binding of the N-terminal amino group, the deprotonated amide nitrogen of the peptide bond, and the imidazole ring of the histidine residue. The imidazole side chain of histidine is a particularly effective ligand for transition metal ions. This chelating capacity allows this compound to play a role in metal ion homeostasis and exert protective effects against metal-induced oxidative stress. Understanding the specifics of these interactions is crucial for harnessing the therapeutic potential of this dipeptide.

Coordination Chemistry and Structural Basis of Interaction

The coordination of metal ions by this compound typically involves a square planar or distorted octahedral geometry. The primary binding sites are the amino-terminal nitrogen, the nitrogen of the deprotonated peptide linkage, and one of the nitrogen atoms of the imidazole ring of histidine. In the case of His-Gly (the reverse sequence), the Cu(II) ion is in a tetragonally distorted octahedral coordination, with the basal plane occupied by nitrogen atoms from the histidine portion and apical positions occupied by water molecules[1]. While the exact geometry can vary with the specific metal ion and pH, the fundamental chelating motif remains consistent.

Quantitative Data on Metal Ion Binding

The stability of this compound-metal complexes is quantified by their stability constants (log β). These values are determined experimentally, most commonly through potentiometric titration, and provide a measure of the affinity of the dipeptide for a given metal ion. The following tables summarize available quantitative data for the interaction of this compound and its constituent amino acids with key divalent metal ions.

Table 1: Stability Constants (log β) for this compound Metal Complexes

| Metal Ion | Ligand | log β₁₁₀ (ML) | log β₁₂₀ (ML₂) | Experimental Conditions |

| Zn(II) | This compound | 5.39 | 9.87 | 37 °C, 0.15M KNO₃ |

| Co(II) | This compound | 4.33 | 7.71 | 37 °C, 0.15M KNO₃ |

Data sourced from potentiometric titration studies.

Table 2: Comparative Stability Constants (log β) for Constituent Amino Acids

| Metal Ion | Ligand | log β₁₁₀ (ML) | log β₁₂₀ (ML₂) | Experimental Conditions |

| Cu(II) | Glycine | 8.14 | 15.00 | 25.0 °C, 0.10 M KCl |

| Cu(II) | Histidine | 10.11 | 18.01 | 25.0 °C, 0.10 M KCl |

| Ni(II) | Glycine | 5.80 | 10.50 | 25.0 °C, 0.10 M KCl |

| Ni(II) | Histidine | 8.68 | 15.55 | 25.0 °C, 0.10 M KCl |

| Zn(II) | Glycine | 4.93 | 9.23 | 25.0 °C, 0.10 M KCl |

| Zn(II) | Histidine | 6.52 | 12.11 | 25.0 °C, 0.10 M KCl |

Data compiled from potentiometric studies for comparative purposes. Note that experimental conditions may vary between studies.[1]

The data indicates that histidine generally forms more stable complexes than glycine with the studied metal ions, highlighting the significant contribution of the imidazole ring to the overall stability of the metal-peptide complex. The stability of the complexes generally follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II).

Experimental Protocols

The characterization of this compound metal ion chelation relies on a suite of analytical techniques. Below are detailed methodologies for two key experiments.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is the gold standard for determining the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the ligand (this compound) and the metal ion as a strong base is added.

Materials and Reagents:

-

Glycyl-L-Histidine

-

Metal salt (e.g., CuCl₂, Zn(NO₃)₂, NiCl₂, CoCl₂)

-

Standardized strong acid (e.g., 0.1 M HCl)

-

Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

-

Inert salt for maintaining constant ionic strength (e.g., 0.15 M KNO₃)

-

High-purity deionized water

-

Calibrated pH meter and electrode

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound, the metal salt, strong acid, and strong base of accurately known concentrations.

-

Titration Vessel Setup: In a double-walled, thermostatted titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), place a known volume of a solution containing this compound, the metal salt, and the inert salt. The metal-to-ligand ratio is typically varied in different experiments (e.g., 1:1, 1:2).

-

Initial Acidification: Add a known amount of standardized strong acid to the solution to lower the initial pH and ensure all ligand species are fully protonated.

-

Titration: Titrate the solution with the standardized strong base, adding small, precise increments. After each addition, allow the solution to equilibrate and record the pH.

-

Data Analysis: The collected data (volume of base added vs. pH) is processed using specialized software (e.g., Hyperquad, BEST). The software refines the protonation constants of the ligand and the stability constants of the various metal-ligand species (e.g., ML, ML₂, MHL) by minimizing the difference between the experimental and calculated titration curves.

References

Antioxidant mechanisms of Glycyl-L-histidine

An In-depth Technical Guide on the Core Antioxidant Mechanisms of Glycyl-L-histidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycyl-L-histidine (Gly-His) is a naturally occurring dipeptide with significant, albeit not yet fully elucidated, antioxidant capabilities. Its structural features, particularly the imidazole (B134444) ring of the histidine residue, are central to its ability to combat oxidative stress. The primary antioxidant mechanisms of Glycyl-L-histidine involve direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and potentially the modulation of intracellular antioxidant signaling pathways. Much of the current understanding of its specific radical scavenging efficacy is inferred from studies on the closely related tripeptide, Glycyl-L-histidyl-L-lysine (GHK), where this compound constitutes the N-terminal portion. This guide synthesizes the available quantitative data, details the experimental methodologies for key antioxidant assays, and visualizes the underlying biochemical pathways to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of Glycyl-L-histidine.

Core Antioxidant Mechanisms

The antioxidant activity of Glycyl-L-histidine is multifaceted, encompassing both direct and indirect actions to mitigate oxidative stress.

Direct Radical Scavenging

Glycyl-L-histidine has been shown to directly neutralize harmful free radicals. The imidazole ring of the histidine residue is a key functional group in this process, capable of donating a hydrogen atom to stabilize reactive oxygen species.

-

Hydroxyl Radical (•OH) Scavenging : Studies on the related GHK peptide demonstrate potent hydroxyl radical scavenging activity.[1][2] This is a critical protective mechanism, as hydroxyl radicals are among the most reactive and damaging ROS in biological systems.

-

Peroxyl Radical (ROO•) Scavenging : GHK has also been found to diminish peroxyl radicals, which are involved in the propagation of lipid peroxidation.[1][3]

Metal Ion Chelation

A crucial aspect of Glycyl-L-histidine's antioxidant capacity is its ability to chelate pro-oxidant transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺).[2] By sequestering these metal ions, this compound prevents their participation in the Fenton and Haber-Weiss reactions, which are significant sources of hydroxyl radical generation.[4] The imidazole and amino groups of the histidine residue, along with the N-terminal amino group and the peptide bond, can coordinate with metal ions, rendering them redox-inactive.[5][6]

Indirect Antioxidant Effects

-

Hydrolysis to Constituent Amino Acids : It is hypothesized that Glycyl-L-histidine can be hydrolyzed by dipeptidases into its constituent amino acids, glycine (B1666218) and L-histidine.[7] Both amino acids contribute to the cellular antioxidant defense system. Glycine is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[8] L-histidine itself possesses antioxidant properties, including radical scavenging and metal ion chelation.[5][9]

-

Modulation of Signaling Pathways : While direct evidence for Glycyl-L-histidine is still emerging, related histidine-containing peptides like carnosine have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway.[2][4] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. It is plausible that this compound or its metabolites could exert similar effects.

Quantitative Data on Antioxidant Activities

The following tables summarize the available quantitative data on the antioxidant activities of Glycyl-L-histidine and related compounds. It is important to note that much of the data is derived from studies on the GHK tripeptide.

| Assay | Compound | IC50 Value | Reference Compound(s) | Source |

| Hydroxyl Radical Scavenging | GHK | ~250 µM | Carnosine (~500 µM), GSH (>1000 µM) | [1][2] |

| DPPH Radical Scavenging | This compound | Data not available | Ascorbic Acid (~0.05 mM) | [2] |

| ABTS Radical Scavenging | This compound | Data not available | Trolox | [2] |

| Metal Ion Chelation | This compound | Possesses metal-chelating properties | EDTA | [2] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant activity. The data for GHK may not be fully representative of the dipeptide alone.

Signaling Pathways and Mechanistic Diagrams

Direct Antioxidant Mechanisms of Glycyl-L-histidine

The following diagram illustrates the direct mechanisms by which Glycyl-L-histidine mitigates oxidative stress.

Caption: Direct antioxidant actions of Glycyl-L-histidine.

Hypothesized Activation of the Nrf2-Keap1 Pathway

This diagram outlines the potential mechanism by which Glycyl-L-histidine may indirectly exert antioxidant effects through the activation of the Nrf2 signaling pathway.

Caption: Inferred activation of the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant activity of compounds like Glycyl-L-histidine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from purple to yellow.[10][11][12]

-

Materials :

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Glycyl-L-histidine test samples

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

-

-

Procedure :

-

Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation : Prepare a series of concentrations of Glycyl-L-histidine and the positive control in a suitable solvent.

-

Reaction Mixture : In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

-

Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement : Measure the absorbance of the solution at 517 nm.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-based)

This assay assesses the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction.[11]

-

Materials :

-

Phosphate (B84403) buffer (e.g., 20 mM, pH 7.4)

-

FeSO₄ solution (e.g., 0.5 mM)

-

H₂O₂ solution (e.g., 0.1%)

-

Phenanthroline solution (e.g., 1.5 mM)

-

Glycyl-L-histidine test samples

-

Spectrophotometer

-

-

Procedure :

-

Reaction Mixture : In a test tube, mix 1 mL of the sample solution, 1 mL of phenanthroline solution, 2 mL of phosphate buffer, and 1 mL of FeSO₄ solution.

-

Initiation of Reaction : Add 1 mL of H₂O₂ solution to initiate the Fenton reaction.

-

Incubation : Incubate the mixture at 37°C for 50-60 minutes.

-

Absorbance Measurement : Measure the absorbance of the mixture at 536 nm. A decrease in absorbance indicates hydroxyl radical scavenging activity.

-

Calculation : The scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Experimental Workflow for Antioxidant Assay

The following diagram illustrates a typical experimental workflow for an in vitro antioxidant assay.

Caption: A typical workflow for in vitro antioxidant assays.

Conclusion and Future Directions

Glycyl-L-histidine demonstrates significant potential as an antioxidant agent through direct radical scavenging and metal ion chelation. While its ability to modulate antioxidant signaling pathways like Nrf2-Keap1 is strongly suggested by studies on related peptides, further direct investigation is warranted. Future research should focus on:

-

Conducting comprehensive in vitro antioxidant assays (DPPH, ABTS, ORAC) specifically with Glycyl-L-histidine to establish its antioxidant capacity relative to other known antioxidants.

-

Investigating the stability of Glycyl-L-histidine in biological fluids and the extent of its hydrolysis into constituent amino acids.

-

Elucidating the direct effects of Glycyl-L-histidine on the Nrf2 signaling pathway in various cell models.

-

Exploring the in vivo efficacy of Glycyl-L-histidine in animal models of oxidative stress-related diseases.

A deeper understanding of these aspects will be crucial for the development of Glycyl-L-histidine as a potential therapeutic agent in conditions associated with oxidative stress.

References

- 1. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Antioxidant characteristics of L-histidine | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Role of Glycyl-L-Histidine in Cutaneous Wound Healing: A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Direct scientific evidence from in vitro or in vivo studies specifically investigating the bioactivity of the dipeptide Glycyl-L-Histidine (Gly-His) in wound healing is limited. This document provides an in-depth analysis based on the well-documented therapeutic properties of the structurally related and extensively studied tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK), and its constituent amino acids, L-Glycine and L-Histidine. The central hypothesis is that this compound may exhibit wound healing properties through mechanisms similar to those of GHK and its individual amino acids.

Executive Summary

The intricate process of wound healing involves a coordinated cascade of cellular and molecular events, including inflammation, cell proliferation, and tissue remodeling. Peptides have emerged as promising therapeutic agents due to their ability to modulate these processes. This technical guide explores the potential involvement of the dipeptide Glycyl-L-Histidine (this compound) in wound healing. While direct research on this compound is sparse, this paper extrapolates its potential functions from the robust data available for the tripeptide GHK and its constituent amino acids. It is proposed that this compound may contribute to wound repair by stimulating extracellular matrix synthesis, modulating inflammatory responses, and influencing key signaling pathways. This document provides a comprehensive overview of the current understanding, relevant experimental data from related compounds, detailed experimental protocols for future research, and visual representations of implicated signaling pathways to guide further investigation into the therapeutic potential of this compound.

Proposed Mechanisms of Action of this compound in Wound Healing

The wound healing process is a complex biological cascade that can be broadly divided into four overlapping phases: hemostasis, inflammation, proliferation, and remodeling. Based on the activities of GHK and its constituent amino acids, this compound is hypothesized to influence these stages through several mechanisms:

-

Stimulation of Extracellular Matrix (ECM) Synthesis: A critical aspect of the proliferative and remodeling phases is the deposition of new ECM, primarily composed of collagen. The tripeptide GHK, particularly in its copper-complexed form (GHK-Cu), has been shown to significantly increase the synthesis of collagen and elastin (B1584352) by fibroblasts.[1][2] It is plausible that this compound could share this ability to promote fibroblast activity and ECM production, thereby enhancing tissue strength and integrity.

-

Modulation of Inflammation: The initial inflammatory phase is crucial for clearing debris and preventing infection. However, prolonged inflammation can impede healing. GHK and its copper complex have demonstrated anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] The histidine component of this compound is known to have anti-inflammatory and antioxidant properties, suggesting that this compound could also help to create a more favorable environment for tissue repair by mitigating excessive inflammation.

-

Angiogenesis Promotion: The formation of new blood vessels, or angiogenesis, is essential for supplying oxygen and nutrients to the wound bed. GHK-Cu has been found to stimulate blood vessel and nerve outgrowth.[5] This suggests a potential role for this compound in promoting angiogenesis, a vital component of the proliferative phase of wound healing.

-

Antioxidant Activity: Reactive oxygen species (ROS) are produced during the inflammatory phase and can cause cellular damage if not properly controlled. The histidine residue in this compound has antioxidant properties, which could help to protect cells from oxidative stress and create a more conducive environment for healing.

Quantitative Data on the Effects of GHK-Cu on Fibroblasts

The following tables summarize quantitative data from studies on GHK-Cu, which can serve as a benchmark for investigating the potential effects of this compound.

Table 1: Effect of GHK-Cu on Collagen and Elastin Production by Human Dermal Fibroblasts

| Treatment Concentration (nM) | Collagen Production (% increase vs. control at 96h) | Elastin Production (% increase vs. control at 96h) | Reference |

| 0.01 | significant increase | ~30% | [1] |

| 1 | significant increase | ~30% | [1] |

| 100 | significant increase | ~30% | [1] |

Table 2: Effect of GHK-Peptides on Collagen Production in Human Skin Biopsies

| Treatment | Percentage of Subjects with Increased Collagen Production | Reference |

| GHK-peptide cream | 70% | [2] |

| Vitamin C cream | 50% | [2] |

| Retinoic acid cream | 40% | [2] |

Key Signaling Pathways in GHK-Mediated Wound Healing

The effects of GHK on wound healing are mediated by its influence on several key intracellular signaling pathways. It is hypothesized that this compound may interact with similar pathways.

TGF-β/SMAD Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of wound healing, influencing cell proliferation, differentiation, and ECM synthesis. GHK has been shown to modulate TGF-β1 secretion.[6][7] Upon binding of TGF-β to its receptor, the downstream SMAD proteins are phosphorylated, translocate to the nucleus, and regulate the transcription of target genes, including those for collagen and other ECM components.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is crucial for cell proliferation and migration. GHK-Cu has been shown to suppress the p38 MAPK signaling pathway, which is involved in inflammatory responses.[5][8] By modulating MAPK signaling, GHK can influence the balance between inflammation and proliferation, thereby promoting a more efficient healing process.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the wound healing potential of this compound, adapted from established protocols for peptide research.

In Vitro Scratch Wound Assay

This assay is used to evaluate the effect of a substance on cell migration, a key process in wound closure.[9][10]

Methodology:

-

Cell Seeding: Plate human dermal fibroblasts or keratinocytes in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Scratching: Once confluent, use a sterile p200 pipette tip to create a linear scratch in the center of the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM) to the respective wells.

-

Imaging: Capture images of the scratch at 0 hours and then at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

In Vitro Collagen Deposition Assay (Sirius Red Staining)

This colorimetric assay quantifies the amount of collagen deposited by fibroblasts in culture.[11][12]

Methodology:

-

Cell Culture and Treatment: Culture human dermal fibroblasts to confluence and treat with varying concentrations of this compound for 48-72 hours.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

-

Staining: Stain the fixed cells with 0.1% Sirius Red in picric acid for 1 hour.

-

Washing: Wash the stained cells with 0.01 M HCl to remove unbound dye.

-

Elution: Elute the bound dye with 0.1 M NaOH.

-

Quantification: Measure the absorbance of the eluted dye at 540 nm using a microplate reader. The amount of collagen is proportional to the absorbance.

In Vivo Excisional Wound Healing Model (Rat)

This model assesses the effect of a test substance on wound closure and tissue regeneration in a living organism.[13][14][15]

Methodology:

-

Animal Model: Use adult male Wistar rats (200-250g).

-

Wound Creation: Anesthetize the rats and create a full-thickness excisional wound (e.g., 8 mm diameter) on the dorsal side.

-

Topical Application: Apply a hydrogel formulation containing this compound (at various concentrations) or a vehicle control to the wound daily.

-

Wound Closure Measurement: Measure the wound area at regular intervals (e.g., day 0, 3, 7, 14, 21) using a digital caliper and calculate the percentage of wound contraction.

-

Histological Analysis: On day 21, euthanize the animals and collect the wound tissue for histological analysis (H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and neovascularization.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in cell lysates to investigate the activation of signaling pathways.[16][17][18]

Methodology:

-

Cell Lysis: Treat fibroblasts with this compound for various time points, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., SMAD2/3, ERK1/2, p38).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

While direct evidence for the role of this compound in wound healing is currently lacking, the substantial body of research on the related tripeptide GHK and its constituent amino acids provides a strong rationale for its investigation. The proposed mechanisms, including stimulation of ECM synthesis, modulation of inflammation, and influence on key signaling pathways like TGF-β/SMAD and MAPK/ERK, offer a solid foundation for future research. The experimental protocols detailed in this whitepaper provide a roadmap for elucidating the specific effects of this compound and its potential as a novel therapeutic agent for promoting wound repair. Further studies are warranted to directly assess the efficacy and mechanisms of this compound in both in vitro and in vivo models of wound healing. Such research will be crucial in determining its potential for development as a new therapeutic for a range of wound care applications.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Gly-Gly-His, this compound-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptidesciences.com [peptidesciences.com]

- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Effect of this compound-LYS and its copper complex on TGF-β secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. clyte.tech [clyte.tech]

- 10. med.virginia.edu [med.virginia.edu]

- 11. benchchem.com [benchchem.com]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 13. Video: Demonstration of the Rat Ischemic Skin Wound Model [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. benchchem.com [benchchem.com]

The Role of Glycyl-L-Histidine in Tissue Regeneration: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Glycyl-L-Histidine (Gly-His) is emerging as a molecule of significant interest in the field of regenerative medicine. While extensive research has focused on the regenerative capabilities of the tripeptide GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper), the specific role of its constituent dipeptide, this compound, is less defined. This technical guide posits the primary mechanism of this compound as a "pro-drug," which, upon enzymatic hydrolysis, releases its constituent amino acids—Glycine (B1666218) and L-Histidine (B1673261)—to exert potent, synergistic effects on tissue repair and regeneration. This document provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental evidence supporting the therapeutic potential of this compound, focusing on the individual and combined actions of its bioactive components.

Introduction: The this compound Pro-Drug Hypothesis

Direct scientific investigation into the bioactivity of the this compound dipeptide is limited. The prevailing hypothesis suggests that its primary regenerative function stems from its rapid hydrolysis by plasma and tissue dipeptidases into free L-glycine and L-histidine. These amino acids are well-documented for their critical roles in the fundamental processes of wound healing, including inflammation modulation, cell proliferation, angiogenesis, and extracellular matrix (ECM) remodeling. This guide will, therefore, explore the role of this compound through the lens of its constituent amino acids, providing a scientifically-grounded rationale for its application in tissue regeneration.

Molecular Mechanisms of Action

The regenerative effects of this compound are multifaceted, originating from the distinct yet complementary actions of glycine and L-histidine.

Glycine: The Essential Builder and Modulator

Glycine is a fundamental amino acid crucial for protein synthesis and exhibits significant cytoprotective and immunomodulatory properties.[1]

-

Extracellular Matrix Synthesis: As a primary component of collagen, glycine is indispensable for the synthesis of this critical structural protein, which provides the scaffold for new tissue.[2] Studies have shown that increasing glycine concentration directly enhances collagen synthesis by chondrocytes and fibroblasts.[2][][4]

-

Angiogenesis: Glycine is required for Vascular Endothelial Growth Factor (VEGF) signaling, a key pathway in the formation of new blood vessels—a process vital for supplying nutrients and oxygen to regenerating tissues.[5][6][7] It appears to mediate its pro-angiogenic effects through the GlyT1-glycine-mTOR-VDAC1 axis.[5][6]

-

Anti-Inflammatory and Cytoprotective Effects: Glycine can suppress the activation of inflammatory cells and the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting NF-κB signaling.[1][8] It also modulates mTOR signaling, which is central to cell growth and protein synthesis.[9][10]

L-Histidine: The Versatile Regulator

L-Histidine is an essential amino acid with roles in metal ion chelation, antioxidant defense, and the regulation of the immune response.[11]

-

Wound Healing and Collagen Deposition: L-histidine supplementation has been shown to accelerate wound closure and increase collagen deposition in animal models.[12][13] It is a precursor to histamine (B1213489), which, at physiological concentrations, can enhance fibroblast proliferation via H2 receptors, contributing to the proliferative phase of healing.[14][15]

-

Anti-Inflammatory Activity: L-histidine exhibits anti-inflammatory properties by inactivating the NF-κB signaling pathway and modulating the PPARγ pathway, leading to a reduction in pro-inflammatory cytokines.[16][17] This helps to create a favorable environment for tissue repair by preventing chronic inflammation.

-

Immune Response Modulation: Histidine is crucial for a proper immune response, supporting the activation of T-cells and the production of antibodies necessary for clearing pathogens and debris from the wound site.[18][19]

Key Signaling Pathways Modulated by this compound Components

The regenerative potential of this compound is underpinned by the ability of its constituent amino acids to influence critical cellular signaling pathways.

Pro-Regenerative and Angiogenic Signaling (Glycine)

Glycine plays a crucial role in promoting angiogenesis, a vital component of tissue regeneration, primarily through its interaction with the VEGF signaling pathway. VEGF binding to its receptor (VEGFR2) on endothelial cells initiates a cascade that requires intracellular glycine for full effect, leading to cell proliferation and migration. This process is linked to the mTOR pathway, a central regulator of cell growth and protein synthesis.

Anti-Inflammatory Signaling (Glycine & L-Histidine)

Both glycine and L-histidine contribute to resolving inflammation, a critical step for successful tissue regeneration. They achieve this primarily by inhibiting the pro-inflammatory NF-κB pathway. Inflammatory stimuli typically lead to the degradation of IκBα, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. Glycine and L-histidine interfere with this process, suppressing the inflammatory response.

Quantitative Data on Regenerative Effects

The following tables summarize quantitative findings from various in vitro and in vivo studies on the effects of glycine and L-histidine on key regenerative processes.

Table 1: Effects of Glycine on Cellular Processes in Tissue Regeneration

| Parameter | Cell/Model System | Treatment | Observed Effect | Reference |

| Cell Proliferation | Keratinocytes | Glycine Supplementation | Significantly higher proliferation vs. control at 24h & 72h | [20] |

| Wound Closure | Keratinocytes (Scratch Assay) | Glycine Supplementation | Significantly faster closure at 6h and 12h vs. control | [20] |

| Collagen Synthesis | Human Dermal Fibroblasts | 1 mM Glycine | Increased collagen production (less than glycinamide) | [21] |

| Collagen Expression | Hamster (Oral Mucositis Model) | 5% Glycine Supplementation | Statistically significant increase in collagen percentage (p=0.002) | [2] |

| Angiogenesis | Chorioallantoic Membrane (CAM) | 100 µM Glycine | >50% inhibition of angiogenesis | [22][23] |

| Granulation Tissue | Rat (Fibrin Z-chamber) | 5% Dietary Glycine | 28% reduction in granulation tissue thickness (p<0.0001) | [22] |

| Microvessel Density | Rat (Fibrin Z-chamber) | 5% Dietary Glycine | >18% decrease in microvessel density (p=0.0003) | [22] |

Note: Some studies show that high concentrations of glycine can be anti-angiogenic, suggesting a dose-dependent, biphasic effect.[20]

Table 2: Effects of L-Histidine on Cellular Processes in Tissue Regeneration

| Parameter | Cell/Model System | Treatment | Observed Effect | Reference |

| Cell Proliferation | D-galactose-induced aged keratinocytes | 1 mM L-Histidine | Improved proliferation and migration | [21][24][25] |

| Fibroblast Proliferation | Human Lung Fibroblasts | 10⁻⁷ mol/l Histamine | Dose-dependent enhancement of proliferation | [15] |

| Collagen Deposition | Rats on low-histidine diet | 1 mg/100g/day L-Histidine (IP) | Increased to normal levels | [13] |

| Skin Breaking Strength | Rats on low-histidine diet | 1 mg/100g/day L-Histidine (IP) | Increased to normal levels | [13] |

| Filaggrin Formation | Human Keratinocytes | L-Histidine (dose-dependent) | Significant increase in 37 kDa filaggrin monomers (P<0.01) | [13] |

| NF-κB Activation | Human Endothelial Cells | 20 mM L-Histidine | Significant inhibition of TNF-α-induced NF-κB activation | [26] |

| IL-6 Production | Human Endothelial Cells | 2 mM & 20 mM L-Histidine | Significant inhibition of TNF-α-induced IL-6 production | [26] |

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This assay models collective cell migration in two dimensions and is used to quantify the effects of this compound or its components on the rate of wound closure.

References

- 1. gulhanemedj.org [gulhanemedj.org]

- 2. Effects of Glycine on Collagen, PDGF, and EGF Expression in Model of Oral Mucositis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collectin-11 promotes fibroblast proliferation and modulates their activation status and extracellular matrix synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR pathway | Abcam [abcam.com]

- 7. NF-κB - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Feeding filaggrin: effects of l-histidine supplementation in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of histamine on proliferation of normal human adult lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Peroxisome Proliferator-Activated Receptor-γ Modulates the Response of Macrophages to Lipopolysaccharide and Glucocorticoids [frontiersin.org]

- 15. cusabio.com [cusabio.com]

- 16. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimizing Cellular Metabolism Through Mass Balance Analysis to Improve Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 19. researchgate.net [researchgate.net]

- 20. experts.umn.edu [experts.umn.edu]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]